molecular formula C9H6F2N2O2 B6191763 1-(difluoromethyl)-1H-indazole-5-carboxylic acid CAS No. 2354302-71-7

1-(difluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No. B6191763
CAS RN: 2354302-71-7
M. Wt: 212.2
InChI Key:
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Description

Difluoromethylated compounds are a significant class of chemicals that have found extensive applications in medicinal chemistry . The difluoromethyl group is often introduced into molecules to modulate their physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of considerable interest. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The specific reactions would depend on the exact compound and conditions.

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary greatly depending on the specific compound and its application. For example, some difluoromethylated compounds are used as fungicides and act by inhibition of succinate dehydrogenase .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary greatly depending on the specific compound. Users should always refer to the relevant safety data sheets and take appropriate precautions when handling these compounds .

Future Directions

The field of difluoromethylated compounds is a rapidly evolving area of research with potential applications in various fields, including medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and structure-function relationships of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-1H-indazole-5-carboxylic acid involves the reaction of 1H-indazole-5-carboxylic acid with difluoromethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "Difluoromethyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 1H-indazole-5-carboxylic acid in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add difluoromethyl bromide dropwise to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(difluoromethyl)-1H-indazole-5-carboxylic acid." ] }

CAS RN

2354302-71-7

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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